(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline
Description
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Properties
IUPAC Name |
6-chloro-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSCGMIPQIWPJ-FMFFXOCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant antimicrobial therapeutic effects against various microorganisms.
Mode of Action
It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition.
Biochemical Pathways
It is common for antimicrobial agents to disrupt key processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism and eventual elimination.
Biological Activity
(E)-6-chloro-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and antitumor properties.
Synthesis
The synthesis of this compound typically involves the condensation of 1,3-diphenyl-1H-pyrazole derivatives with hydrazine and subsequent reactions with quinoline derivatives. The synthesis process has been optimized in various studies to enhance yield and purity.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has demonstrated activity against a range of pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate to High | 0.2 μg/ml |
| Escherichia coli | Moderate | 11 μg/ml |
| Pseudomonas aeruginosa | Moderate | 17 μg/ml |
| Candida albicans | High | 30 μg/ml |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Antitumor Activity
The antitumor potential of this compound has been investigated through various in vitro assays. Studies have shown that it can inhibit cancer cell lines effectively:
| Cancer Cell Line | Inhibition (%) | Concentration Tested (µM) |
|---|---|---|
| MCF-7 (breast cancer) | 75% | 50 |
| HeLa (cervical cancer) | 80% | 50 |
| A549 (lung cancer) | 70% | 50 |
The observed cytotoxic effects suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are often influenced by their structural features. Key factors affecting the activity include:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position of the phenyl ring generally exhibit enhanced biological activities.
- Hydrophilicity : Increased solubility in biological media correlates with improved antimicrobial activity.
Research indicates that modifications to the pyrazole ring and the introduction of various substituents can significantly alter the pharmacological profile of these compounds .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with target proteins. The findings suggest strong interactions with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Binding Energy Analysis
| Compound | Binding Energy (Kcal/mol) | H-bond Length (Å) |
|---|---|---|
| (E)-6-chloro... | -10.26 | 2.99 |
| Control Compound | -11.03 | 2.25 |
These results indicate that while the synthesized compound shows promising binding characteristics, further optimization may be required to enhance its efficacy .
Case Studies
Recent case studies involving clinical trials or laboratory evaluations highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy Against MRSA : A study demonstrated significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) by this compound, supporting its use as a potential treatment option for resistant infections.
- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines showed that treatment with (E)-6-chloro... resulted in significant reductions in cell viability, suggesting potential for development into anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
